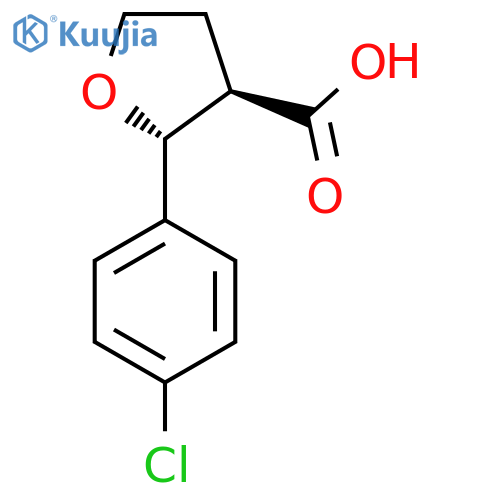Cas no 1017277-41-6 (rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid)

1017277-41-6 structure
商品名:rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
CAS番号:1017277-41-6
MF:C11H11ClO3
メガワット:226.656242609024
MDL:MFCD29912958
CID:5242544
PubChem ID:91647701
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
- (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
- 3-Furancarboxylic acid, 2-(4-chlorophenyl)tetrahydro-, (2R,3R)-rel-
-
- MDL: MFCD29912958
- インチ: 1S/C11H11ClO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)/t9-,10+/m1/s1
- InChIKey: UGUJBBPWDUGJLX-ZJUUUORDSA-N
- ほほえんだ: ClC1C=CC(=CC=1)[C@H]1[C@H](C(=O)O)CCO1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-253712-0.1g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-253712-2.5g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-253712-0.05g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-253712-1.0g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-253712-0.25g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-253712-10g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 10g |
$3191.0 | 2023-09-14 | |
| Enamine | EN300-253712-5g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1017277-41-6 | 95% | 5g |
$2152.0 | 2023-09-14 | |
| Aaron | AR0291TJ-250mg |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid |
1017277-41-6 | 95% | 250mg |
$530.00 | 2025-02-17 | |
| Aaron | AR0291TJ-50mg |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid |
1017277-41-6 | 95% | 50mg |
$265.00 | 2025-02-17 | |
| Aaron | AR0291TJ-1g |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid |
1017277-41-6 | 95% | 1g |
$1047.00 | 2025-02-17 |
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1017277-41-6 (rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid) 関連製品
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
